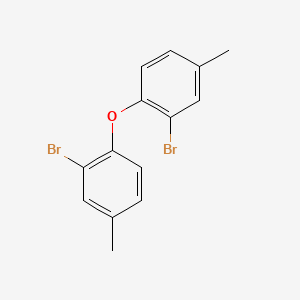
1,1'-Oxybis(2-bromo-4-methylbenzene)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-bromo-1-(2-bromo-4-methylphenoxy)-4-methylbenzene is an organic compound belonging to the class of brominated aromatic compounds. It features two bromine atoms and two methyl groups attached to a benzene ring, making it a compound of interest in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-1-(2-bromo-4-methylphenoxy)-4-methylbenzene typically involves the bromination of 1-(2-bromo-4-methylphenoxy)-4-methylbenzene. This process can be carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) under controlled conditions to ensure selective bromination at the desired positions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. This ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-bromo-1-(2-bromo-4-methylphenoxy)-4-methylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The bromine atoms can be reduced to hydrogen atoms using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Major Products
Substitution: Formation of phenolic or ether derivatives.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of de-brominated aromatic compounds.
Scientific Research Applications
2-bromo-1-(2-bromo-4-methylphenoxy)-4-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of brominated drugs.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 2-bromo-1-(2-bromo-4-methylphenoxy)-4-methylbenzene involves its interaction with molecular targets through its bromine atoms and aromatic structure. The bromine atoms can participate in halogen bonding, while the aromatic ring can engage in π-π interactions with other aromatic systems. These interactions can influence the compound’s reactivity and binding affinity in various chemical and biological processes.
Comparison with Similar Compounds
Similar Compounds
2-bromo-4-methylphenol: Similar structure but lacks the additional bromine and methyl groups.
2-bromo-4-methylpropiophenone: Contains a bromine atom and a methyl group but differs in the position and type of functional groups.
2-bromo-1-(4-methylphenyl)ethanone: Similar brominated aromatic compound with different functional groups.
Uniqueness
2-bromo-1-(2-bromo-4-methylphenoxy)-4-methylbenzene is unique due to its specific arrangement of bromine and methyl groups, which imparts distinct chemical properties and reactivity. This makes it valuable in specialized applications where such properties are required.
Properties
Molecular Formula |
C14H12Br2O |
|---|---|
Molecular Weight |
356.05 g/mol |
IUPAC Name |
2-bromo-1-(2-bromo-4-methylphenoxy)-4-methylbenzene |
InChI |
InChI=1S/C14H12Br2O/c1-9-3-5-13(11(15)7-9)17-14-6-4-10(2)8-12(14)16/h3-8H,1-2H3 |
InChI Key |
ZWKOSWIDMPMDRE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC2=C(C=C(C=C2)C)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N-diethyl-4-{[(2-oxo-1,3-benzothiazol-3(2H)-yl)acetyl]amino}benzamide](/img/structure/B12486809.png)
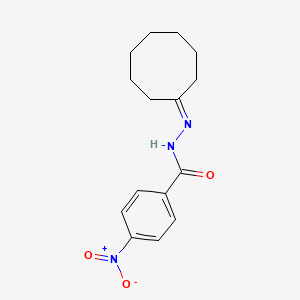
![N-[2-chloro-5-(trifluoromethyl)phenyl]-5-oxo-1-[(2,4,6-trimethylphenyl)sulfonyl]prolinamide](/img/structure/B12486835.png)
![3-chloro-4-ethoxy-N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide](/img/structure/B12486839.png)
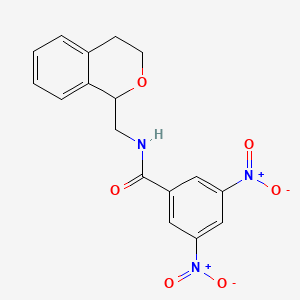
![5-bromo-2-methoxy-N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide](/img/structure/B12486854.png)
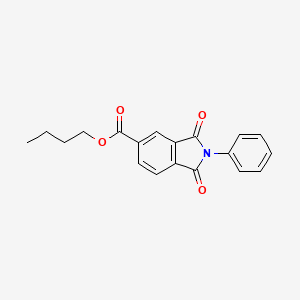
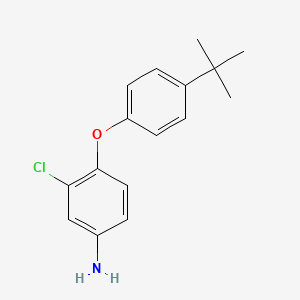
![[2,2-dimethyl-3-(2-methyl-1H-benzo[g]indol-3-yl)cyclopropyl]acetonitrile](/img/structure/B12486870.png)
![4-{(2E)-2-[5-imino-3-(4-methylphenyl)-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazinyl}benzoic acid](/img/structure/B12486871.png)
![ethyl 2-({[(5-benzyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B12486877.png)
![3-(2-fluorophenyl)-2-{4-methoxy-3-[(4-nitrophenoxy)methyl]phenyl}-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B12486882.png)
![Methyl 3-{[(4-bromo-3-methoxynaphthalen-2-yl)carbonyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B12486891.png)
![2-amino-4-hydroxy-5-[4-(trifluoromethoxy)phenyl]-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B12486895.png)
